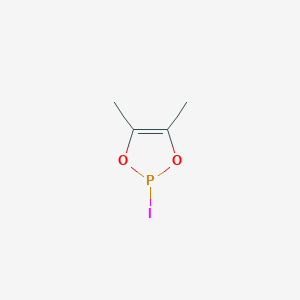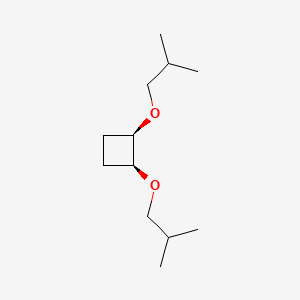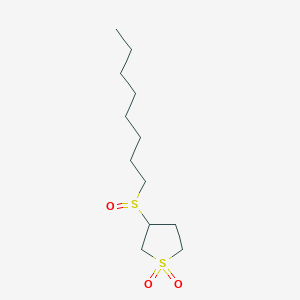
Thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom The compound also features an octylsulfinyl group and two oxygen atoms, making it a sulfone derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide typically involves the oxidation of thiophene derivatives. One common method is the oxidation of tetrahydrothiophene using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA). The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure the selective formation of the sulfone derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial settings to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can convert the sulfone group back to sulfide or sulfoxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the octylsulfinyl group.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield thiophene 1,1-dioxides, while reduction with LiAlH4 can produce thiophene sulfides .
Wissenschaftliche Forschungsanwendungen
Thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfone-based pharmaceuticals.
Wirkmechanismus
The mechanism of action of thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide involves its interaction with molecular targets through its sulfone and thiophene moieties. The sulfone group can participate in hydrogen bonding and dipole-dipole interactions, while the thiophene ring can engage in π-π stacking and other aromatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene, tetrahydro-, 1,1-dioxide: A simpler sulfone derivative without the octylsulfinyl group.
Thiophene 1-oxides: Compounds with a single oxygen atom bonded to the sulfur atom.
Sulfolane: A related sulfone compound with a different ring structure.
Uniqueness
Thiophene, tetrahydro-3-(octylsulfinyl)-, 1
Eigenschaften
CAS-Nummer |
87947-59-9 |
|---|---|
Molekularformel |
C12H24O3S2 |
Molekulargewicht |
280.5 g/mol |
IUPAC-Name |
3-octylsulfinylthiolane 1,1-dioxide |
InChI |
InChI=1S/C12H24O3S2/c1-2-3-4-5-6-7-9-16(13)12-8-10-17(14,15)11-12/h12H,2-11H2,1H3 |
InChI-Schlüssel |
LVQLIPAPFDQCOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCS(=O)C1CCS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[2-(diethylamino)ethyl] phosphate](/img/structure/B14403733.png)
![({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14403752.png)

![[5-(Pent-4-EN-1-YL)furan-2-YL]methanol](/img/structure/B14403763.png)
![Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B14403770.png)
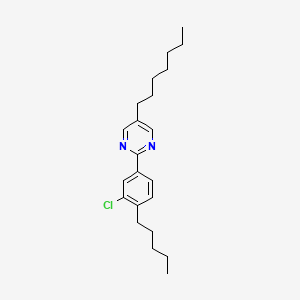
methanol](/img/structure/B14403783.png)
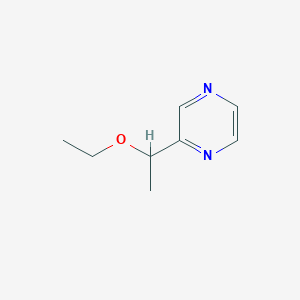
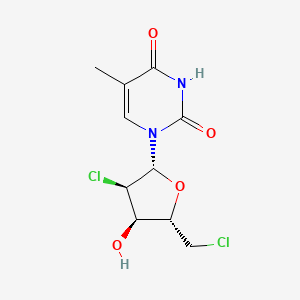
![N-[2,2-Bis(dimethylamino)ethenyl]thiourea](/img/structure/B14403799.png)
